Derazantinib

説明

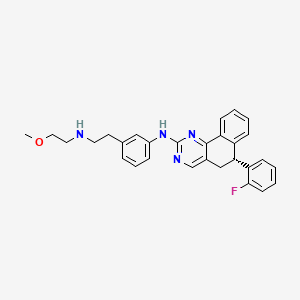

Structure

3D Structure

特性

IUPAC Name |

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234356-69-4 | |

| Record name | Derazantinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Derazantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DERAZANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Derazantinib in FGFR-Driven Cancers: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is an orally bioavailable, multi-kinase inhibitor with potent activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of derazantinib in FGFR-driven cancers, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapeutic agent.

Introduction to Derazantinib

Derazantinib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain.[1][2] This action prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1][2] Notably, derazantinib exhibits a spectrum-selective kinase inhibition profile, potently targeting FGFR1, FGFR2, and FGFR3, with lower activity against FGFR4.[1][6] In addition to its effects on FGFR, derazantinib also inhibits other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT.[1][7][8] This broader activity, particularly the inhibition of CSF1R, may contribute to its anti-tumor effects by modulating the tumor microenvironment.[8][9]

Mechanism of Action

Direct Inhibition of FGFR Kinase Activity

Derazantinib functions as an ATP-competitive inhibitor of FGFR kinases.[1][2] It is capable of inhibiting both the inactive and fully active forms of the FGFR kinase, thereby preventing the initiation and propagation of downstream signaling.[1] By occupying the ATP-binding site, derazantinib blocks the transfer of phosphate from ATP to tyrosine residues on the FGFR and its substrates. This inhibition of autophosphorylation is a critical step in halting the oncogenic signaling driven by aberrant FGFR activation.[1]

Downstream Signaling Pathway Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression, proliferation, and survival.

Derazantinib's inhibition of FGFR autophosphorylation effectively blocks the activation of these key downstream signaling nodes.[2] Preclinical studies have demonstrated that treatment with derazantinib leads to a dose-dependent reduction in the phosphorylation of FGFR, FRS2-α (FGFR Substrate 2α), ERK (Extracellular signal-regulated kinase), and AKT.[1][2] This comprehensive blockade of downstream signaling ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells with dysregulated FGFR signaling.[1][2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]

- 4. urotoday.com [urotoday.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

The Trajectory of Derazantinib: From Discovery to Clinical Investigation

A Technical Overview for Researchers and Drug Development Professionals

Derazantinib (formerly ARQ 087) is a potent, orally bioavailable, multi-kinase inhibitor that has been the subject of extensive research and clinical development, primarily for the treatment of cancers harboring fibroblast growth factor receptor (FGFR) genetic aberrations. This in-depth guide provides a comprehensive timeline of its discovery and development, details of key experimental protocols, and an overview of its mechanism of action.

Discovery and Early Development

The journey of derazantinib began with its initial discovery and development by ArQule, Inc. While the precise date of initial discovery is not publicly available, the compound, then known as ARQ 087, emerged as a promising inhibitor of the FGFR family of kinases.

In April 2018, Basilea Pharmaceutica Ltd. entered into a license agreement with ArQule to gain exclusive worldwide rights to derazantinib, excluding the People's Republic of China, Hong Kong, Macau, and Taiwan. This partnership aimed to accelerate the development and commercialization of the drug. Subsequently, in February 2018, Roivant Sciences and ArQule announced a collaboration to develop and commercialize derazantinib in Greater China.[1] However, in June 2022, Basilea announced the termination of the licensing agreement, returning the rights to Merck & Co., which had acquired ArQule in 2019.[2]

Preclinical Development

Derazantinib has demonstrated significant anti-tumor activity in a range of preclinical models, providing a strong rationale for its clinical investigation.

In Vitro Studies

Kinase Inhibition Assays:

Initial biochemical assays revealed derazantinib's potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay [4]

-

Objective: To determine the 50% inhibitory concentration (IC50) of derazantinib against FGFR kinases.

-

Method:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

-

A kinase activity assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Derazantinib is serially diluted and incubated with the kinase and a substrate peptide.

-

The reaction is initiated by the addition of ATP.

-

After incubation, a europium-labeled anti-phospho-substrate antibody is added.

-

The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

-

In Vivo Studies

Derazantinib has shown robust efficacy in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[5]

Experimental Protocol: In Vivo Xenograft Model [5]

-

Objective: To evaluate the anti-tumor efficacy of derazantinib in a preclinical in vivo model.

-

Method:

-

Human cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer) are selected.

-

Cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Derazantinib is administered orally at specified doses and schedules.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).

-

Clinical Development

The clinical development of derazantinib has been extensive, with a focus on patients with FGFR-driven solid tumors. The "FIDES" (Fibroblast growth factor Inhibition with DErazantinib in Solid tumors) program, initiated by Basilea, has comprised several key studies.

Table 1: Key Clinical Trials of Derazantinib

| Trial Identifier | Phase | Title | Status (as of late 2025) | Key Findings/Endpoints |

| NCT01752920 | 1/2 | A Study of Derazantinib (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations | Completed | Established the recommended Phase 2 dose (RP2D) of 300 mg once daily. Showed preliminary anti-tumor activity in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA).[6][7] |

| NCT03230318 (FIDES-01) | 2 | Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma | Completed | Met primary endpoint, demonstrating clinically meaningful activity in iCCA patients with FGFR2 fusions. |

| NCT04045613 (FIDES-02) | 1/2 | A Study of Derazantinib as Monotherapy and in Combination With Atezolizumab in Patients With Urothelial Cancer and FGFR Genetic Aberrations | Terminated | Explored derazantinib as a monotherapy and in combination with an immune checkpoint inhibitor. |

| NCT04604132 (FIDES-03) | 1/2 | A Study of Derazantinib as Monotherapy and in Combination With Paclitaxel, Ramucirumab or Atezolizumab in Patients With Gastric Cancer and FGFR Genetic Aberrations | Terminated | Investigated derazantinib in various combinations for gastric cancer. |

FIDES-01: A Pivotal Study in Intrahepatic Cholangiocarcinoma (iCCA)

The FIDES-01 study was a cornerstone of derazantinib's clinical development, focusing on a patient population with a high unmet medical need.

Experimental Protocol: FIDES-01 (NCT03230318) [3][8]

-

Objective: To evaluate the efficacy and safety of derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who have received at least one prior systemic therapy.

-

Study Design: A multicenter, open-label, single-arm study.

-

Patient Population: Adults with histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations.

-

Intervention: Derazantinib 300 mg administered orally once daily.

-

Primary Endpoints:

-

Cohort 1 (FGFR2 fusions): Objective Response Rate (ORR) as assessed by independent central review.

-

Cohort 2 (FGFR2 mutations or amplifications): Progression-Free Survival (PFS) rate at 3 months.

-

-

Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter, according to RECIST v1.1.

Table 2: Key Efficacy Data from the FIDES-01 Trial (iCCA) [8]

| Endpoint | FGFR2 Fusion Cohort (n=103) | FGFR2 Mutation/Amplification Cohort (n=31) |

| Objective Response Rate (ORR) | 21.4% | 6.5% |

| Disease Control Rate (DCR) | 75.7% | 58.1% |

| Median Progression-Free Survival (PFS) | 8.0 months | 8.3 months |

| Median Overall Survival (OS) | 17.2 months | 15.9 months |

Mechanism of Action and Signaling Pathways

Derazantinib is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[3] FGFRs play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations in FGFRs, such as fusions, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, driving tumorigenesis.

Derazantinib also inhibits other kinases, including the colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor beta (PDGFRβ).[5][9] The inhibition of CSF1R is of particular interest as it may modulate the tumor microenvironment by targeting tumor-associated macrophages.

Regulatory Status and Timeline

Derazantinib has been granted Orphan Drug Designation (ODD) for specific indications by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

-

FDA Orphan Drug Designation: Derazantinib received ODD from the FDA for the treatment of cholangiocarcinoma.[10]

-

EMA Orphan Drug Designation: The EMA granted ODD to derazantinib for the treatment of biliary tract cancer.[11][12][13]

As of late 2025, derazantinib has not received marketing approval from the FDA or the EMA and remains an investigational drug.

Table 3: Derazantinib Development Timeline

| Date | Event |

| February 7, 2018 | Roivant Sciences and ArQule announce collaboration for derazantinib in Greater China.[1] |

| April 17, 2018 | Basilea Pharmaceutica licenses derazantinib from ArQule.[14] |

| November 23, 2017 | ArQule initiates a registrational trial of derazantinib in iCCA. |

| July 24, 2017 | The FIDES-01 (NCT03230318) study is first submitted to ClinicalTrials.gov. |

| May 21, 2021 | The FIDES-03 (NCT04604132) study protocol is version 5.0, with IND number 146726.[4] |

| June 27, 2022 | Basilea announces the termination of the licensing agreement for derazantinib.[2] |

Conclusion

Derazantinib has demonstrated a promising efficacy and manageable safety profile in clinical trials, particularly in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma. Its multi-kinase inhibitory activity, including the targeting of CSF1R, suggests potential for broader applications and combination therapies. While it has not yet gained regulatory approval, the extensive preclinical and clinical data generated to date provide a solid foundation for its continued investigation as a targeted therapy for cancers with FGFR pathway dysregulation. Further studies will be crucial to fully define its role in the evolving landscape of precision oncology.

References

- 1. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Services - Certis Oncology [certisoncology.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]

- 8. biospace.com [biospace.com]

- 9. Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]

- 10. EU/3/21/2458 - orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]

- 11. EU/3/21/2458 - orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]

- 12. EU/3/19/2146 - orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Timeline of FDA-Approved Targeted Therapy for Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Derazantinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of derazantinib, summarizing key preclinical data and outlining the methodologies used in its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Introduction

The fibroblast growth factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[3] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[4][5][6] Derazantinib has emerged as a promising therapeutic agent that selectively targets this pathway. Beyond its potent activity against FGFRs, derazantinib also exhibits inhibitory effects on other key kinases involved in tumor progression and the tumor microenvironment, such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][7] This multi-targeted profile suggests a broader mechanism of action that may contribute to its clinical efficacy.

Target Profile and Kinase Selectivity

The kinase selectivity of a targeted therapy is a critical determinant of its efficacy and safety profile. Derazantinib has been extensively profiled against a panel of kinases to determine its inhibitory activity.

Primary Targets: Fibroblast Growth Factor Receptors (FGFRs)

Derazantinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1] Its activity against FGFR4 is comparatively lower.[1] The primary mechanism of action is through competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways.[2]

Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of derazantinib against a panel of kinases.

| Kinase Target | IC50 (nM) | Reference |

| FGFR1 | 4.5 | [1] |

| FGFR2 | 1.8 | [1] |

| FGFR3 | 4.5 | [1] |

| FGFR4 | 34 | [1] |

| VEGFR2 | 31.7 | [6] |

| CSF1R | 16.2 | [6] |

| PDGFRβ | - | [1] |

| KIT | - | [1] |

| RET | - | [1] |

| DDR2 | - | [1] |

IC50 values for PDGFRβ, KIT, RET, and DDR2 were not explicitly quantified in the provided search results but are listed as inhibited kinases.

Signaling Pathways and Mechanism of Action

Derazantinib exerts its anti-tumor effects through the inhibition of multiple signaling pathways critical for tumor growth, survival, and angiogenesis.

FGFR Signaling Pathway

Activation of FGFRs by their FGF ligands leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by FGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. By inhibiting FGFR phosphorylation, derazantinib effectively blocks these downstream signals.

CSF1R and VEGFR2 Signaling

Derazantinib's inhibition of CSF1R and VEGFR2 contributes to its anti-tumor activity by modulating the tumor microenvironment and inhibiting angiogenesis.

-

CSF1R Signaling: CSF1R is primarily expressed on macrophages and is crucial for their survival, differentiation, and proliferation. Tumor-associated macrophages (TAMs) often promote tumor growth and suppress the anti-tumor immune response. By inhibiting CSF1R, derazantinib can reduce the number of immunosuppressive TAMs in the tumor microenvironment, potentially enhancing the anti-tumor immune response.[7]

-

VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR2 by derazantinib can disrupt this process, leading to reduced tumor growth and metastasis.[3]

Experimental Methodologies

The characterization of derazantinib's target profile and anti-tumor activity has been supported by a range of in vitro and in vivo experimental models.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of derazantinib against a panel of purified kinases.

Protocol Outline:

-

Reagents: Recombinant human kinases, biotinylated peptide substrate, ATP, and derazantinib.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

-

Procedure:

-

Derazantinib is serially diluted and added to microplate wells.

-

The kinase and a biotinylated peptide substrate are added to the wells.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The concentration of derazantinib that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of derazantinib on cancer cell lines.

Protocol Outline:

-

Cell Lines: Cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification, NCI-H716 with FGFR2 fusion).

-

Reagents: Cell culture medium, fetal bovine serum, derazantinib, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of derazantinib or vehicle control.

-

After a defined incubation period (e.g., 72 hours), MTT reagent is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle-treated control. The IC50 value, representing the concentration of derazantinib that inhibits cell proliferation by 50%, is then calculated.[8]

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of derazantinib in a living organism.

Protocol Outline:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Models: Human cancer cell lines with FGFR alterations (e.g., SNU-16, NCI-H716) are subcutaneously injected into the mice.[9]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Derazantinib is administered orally at a specified dose and schedule (e.g., 30-75 mg/kg daily).[1]

-

Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess downstream signaling).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the derazantinib-treated group to the vehicle-treated control group.

Integrated Mechanism of Action and Therapeutic Rationale

The therapeutic potential of derazantinib stems from its ability to simultaneously inhibit multiple key oncogenic drivers and pathways that support tumor growth and survival.

By targeting FGFR, derazantinib directly inhibits the proliferation and survival of tumor cells that are dependent on this signaling pathway. Concurrently, its inhibition of CSF1R and VEGFR2 addresses the critical roles of the tumor microenvironment and angiogenesis in supporting tumor growth and metastasis. This multi-pronged approach provides a strong rationale for the clinical development of derazantinib in cancers with FGFR aberrations.

Conclusion

Derazantinib is a potent and selective inhibitor of FGFR1, 2, and 3, with additional activity against other clinically relevant kinases, including CSF1R and VEGFR2. This unique target profile allows derazantinib to exert a multi-faceted anti-tumor effect by directly inhibiting tumor cell growth, modulating the tumor microenvironment, and disrupting tumor angiogenesis. The preclinical data, supported by robust experimental methodologies, provide a strong foundation for the ongoing clinical investigation of derazantinib as a targeted therapy for patients with FGFR-driven malignancies. This in-depth technical guide serves as a valuable resource for understanding the core pharmacological properties of this promising anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]

Investigating Off-Target Effects of Derazantinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] These kinases are crucial regulators of cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers.[2] While Derazantinib has shown promising clinical activity in tumors with FGFR genetic aberrations, a comprehensive understanding of its off-target effects is critical for predicting potential therapeutic benefits, understanding adverse event profiles, and identifying opportunities for combination therapies. This guide provides a detailed overview of the known off-target profile of Derazantinib, methodologies for its investigation, and the signaling pathways involved.

Data Presentation: Kinase Inhibition Profile of Derazantinib

The following tables summarize the in vitro inhibitory activity of Derazantinib against its primary targets and a range of off-target kinases. This data, compiled from various biochemical and cell-based assays, offers a quantitative perspective on the selectivity of Derazantinib.

Table 1: In Vitro Inhibitory Activity of Derazantinib against Primary and Off-Target Kinases (Biochemical Assays)

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Primary Targets | |||

| FGFR1 | 4.5 | AlphaScreen™ | [1] |

| FGFR2 | 1.8 | AlphaScreen™ | [1] |

| FGFR3 | 4.5 | AlphaScreen™ | [1] |

| Known Off-Targets | |||

| FGFR4 | 34 | Not Specified | [1] |

| CSF1R | 16.2 | Not Specified | [3] |

| VEGFR2 | 31.7 | Not Specified | [3] |

| RET | Inhibited | Not Specified | [1] |

| DDR2 | Inhibited | Not Specified | [1] |

| PDGFRβ | Inhibited | Not Specified | [1] |

| KIT | Inhibited | Not Specified | [1] |

| VEGFR | Inhibited | Not Specified | [1] |

Note: "Inhibited" indicates that the source mentioned inhibitory activity but did not provide a specific IC50 value.

Table 2: Cellular Inhibitory Activity of Derazantinib

| Cell Line | Target Pathway | EC50 (µM) | Assay Type | Reference |

| Cos-1 (overexpressing FGFR1) | FGFR1 phosphorylation | < 0.123 | Autophosphorylation Assay | [1] |

| Cos-1 (overexpressing FGFR2) | FGFR2 phosphorylation | 0.185 | Autophosphorylation Assay | [1] |

| Cos-1 (overexpressing FGFR3) | FGFR3 phosphorylation | 0.463 | Autophosphorylation Assay | [1] |

| Cos-1 (overexpressing FGFR4) | FGFR4 phosphorylation | > 10 | Autophosphorylation Assay | [1] |

| RAW264.7 (macrophage) | pCSF1R | Not Specified | Immunoblotting | [4] |

| GDM-1 (tumor cells) | pCSF1R | Not Specified | Immunoblotting | [4] |

| DEL (tumor cells) | pCSF1R | Not Specified | Immunoblotting | [4] |

| Mouse Macrophages | pCSF1R | GI50 = 100 nM | Not Specified | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor off-target effects. Below are methodologies for key experiments cited in the investigation of Derazantinib's kinase profile.

Biochemical Kinase Inhibition Assay (AlphaScreen™ Format)

This protocol is adapted from methodologies used to determine the IC50 values of Derazantinib against FGFR kinases.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Derazantinib against a purified kinase in a biochemical, high-throughput format.

Materials:

-

Recombinant human kinase (e.g., FGFR1, FGFR2)

-

Biotinylated peptide substrate (e.g., Biotin-PYK2)

-

Derazantinib

-

ATP

-

Assay Buffer: 50 mM Tris (pH 8.0), 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT

-

Stop/Detection Mixture: Assay buffer containing 10 mM EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads

-

384-well reaction plates

-

Plate reader capable of AlphaScreen™ detection (e.g., Perkin Elmer Envision)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Derazantinib in DMSO. Further dilute these solutions 10-fold in deionized water to achieve a final DMSO concentration of 10%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted Derazantinib or vehicle (10% DMSO) to the wells of a 384-well plate.

-

Add 17.5 µL of the recombinant kinase diluted in assay buffer to each well. The final concentration of the kinase should be optimized for the specific assay (e.g., 0.50 nM for FGFR1, 0.25 nM for FGFR2).[1]

-

Pre-incubate the plate at room temperature for 30 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a mixture of ATP and biotinylated peptide substrate in assay buffer to each well. The final concentrations should be at the Km for ATP for the specific kinase and a saturating concentration of the peptide substrate (e.g., 80 nM for Biotin-PYK2).[1]

-

The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Detection:

-

Add 10 µL of the stop/detection mixture to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition: Read the plate on a compatible plate reader with an excitation wavelength of 640 nm and an emission wavelength of 570 nm.[1]

-

Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Phosphorylation Assay (Immunoblotting)

This protocol is a generalized method for assessing the inhibition of receptor tyrosine kinase phosphorylation in a cellular context, as described for CSF1R.[6]

Objective: To determine the effect of Derazantinib on the phosphorylation of a target kinase in cultured cells.

Materials:

-

Cell line expressing the target kinase (e.g., RAW264.7 for CSF1R)

-

Cell culture medium and supplements

-

Derazantinib

-

Ligand for kinase stimulation (e.g., CSF1)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific for the target kinase)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

If necessary, starve the cells in serum-free medium for a specified time (e.g., 12 hours for CSF1R inhibition studies).[6]

-

Pre-incubate the cells with various concentrations of Derazantinib or vehicle for a defined period (e.g., 30 minutes).[6]

-

Stimulate the cells with the appropriate ligand (e.g., 0.3 µM CSF1 for 3 minutes) to induce kinase phosphorylation.[6]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pCSF1R) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal.

-

Cell Proliferation Assay (Crystal Violet)

This is a general protocol for assessing the anti-proliferative effects of a compound on cancer cell lines.[6]

Objective: To determine the effect of Derazantinib on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Derazantinib

-

96-well plates

-

Crystal violet solution (e.g., 0.5% in 25% methanol)

-

10% acetic acid

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Derazantinib or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]

-

Staining:

-

Remove the medium and gently wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol) and then stain with crystal violet solution for 10-20 minutes at room temperature.

-

Wash away the excess stain with water and allow the plates to dry.

-

-

Quantification:

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Derazantinib and a general workflow for investigating its off-target effects.

Caption: FGFR signaling pathway inhibited by Derazantinib.

Caption: CSF1R signaling pathway, an off-target of Derazantinib.

Caption: General workflow for investigating kinase inhibitor off-target effects.

Conclusion

A thorough investigation of Derazantinib's off-target effects is paramount for its clinical development and optimal application. The data presented herein reveals that while Derazantinib is a potent inhibitor of the FGFR family, it also demonstrates activity against other kinases such as CSF1R and VEGFR2, which may contribute to its overall therapeutic profile and potential for combination therapies. The provided experimental protocols and workflow diagrams serve as a guide for researchers to further explore and validate the off-target landscape of Derazantinib and other kinase inhibitors, ultimately leading to a more comprehensive understanding of their mechanisms of action and clinical potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Detection of p-FGFR Inhibition by Derazantinib via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers. Derazantinib is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3 kinases.[2][3] It competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This application note provides a detailed protocol for assessing the efficacy of Derazantinib in inhibiting FGFR phosphorylation using Western blotting.

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, such as Tyr653 and Tyr654.[6][7] This phosphorylation event creates docking sites for downstream signaling molecules, leading to the activation of pathways like the RAS-MAPK and PI3K-AKT cascades, which in turn regulate gene expression and cellular responses.[5][8] Derazantinib exerts its inhibitory effect by preventing this initial autophosphorylation step.

Caption: FGFR signaling pathway and the inhibitory action of Derazantinib.

Experimental Workflow

The general workflow for this protocol involves cell culture and treatment with Derazantinib, followed by protein extraction. The concentration of phosphorylated FGFR (p-FGFR) is then quantified by Western blotting, using an antibody specific to the phosphorylated form of the receptor. Total FGFR levels are also measured as a loading control.

Caption: Workflow for Western blot analysis of p-FGFR after Derazantinib treatment.

Data Presentation

The following tables summarize the key reagents and conditions for this protocol.

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog Number |

| Cell Line (e.g., SNU-16, NCI-H716) | ATCC | Varies |

| Derazantinib | Selleck Chemicals | S7682 |

| Anti-p-FGFR (Tyr653/654) Antibody | Cell Signaling Technology | #3471 |

| Anti-FGFR1 Antibody | Abcam | ab59194 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |

| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| PVDF Membrane | Bio-Rad | 1620177 |

| 5% Bovine Serum Albumin (BSA) in TBST | - | - |

| HRP-conjugated Secondary Antibody | Varies | Varies |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Table 2: Experimental Conditions

| Parameter | Condition | Notes |

| Cell Seeding Density | Varies by cell line | Aim for 70-80% confluency at time of treatment. |

| Derazantinib Concentration | 0.1 µM, 1 µM | Based on published effective concentrations.[4] A dose-response curve is recommended. |

| Treatment Duration | 24, 48, or 72 hours | Time-course experiments are advisable to determine optimal inhibition.[2][4] |

| Protein Loading Amount | 20-30 µg per lane | Optimize based on protein expression levels in your cell line. |

| Primary Antibody Dilution | 1:1000 in 5% BSA/TBST | As recommended by the manufacturer.[9] |

| Secondary Antibody Dilution | 1:2000 - 1:5000 in 5% BSA/TBST | Optimize for your specific antibody. |

| Blocking Time | 1 hour at room temperature | Use 5% BSA in TBST; avoid milk as it contains phosphoproteins.[10][11] |

| Primary Antibody Incubation | Overnight at 4°C | With gentle agitation.[11] |

| Secondary Antibody Incubation | 1 hour at room temperature | With gentle agitation. |

Experimental Protocols

1. Cell Culture and Derazantinib Treatment

-

Culture cells (e.g., NCI-H716 or SNU-16, which have FGFR2 amplifications) in the recommended medium and conditions until they reach 70-80% confluency.[4]

-

Treat the cells with varying concentrations of Derazantinib (e.g., 0.1 µM, 1 µM) or DMSO as a vehicle control for the desired duration (e.g., 24 or 72 hours).[4]

2. Cell Lysis and Protein Extraction

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12][13]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer

-

Add 4X Laemmli sample buffer to the normalized protein lysates and boil at 95-100°C for 5 minutes.[14]

-

Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.

-

Run the gel according to standard procedures.

-

Transfer the separated proteins to a PVDF membrane.[11] Pre-wet the PVDF membrane in methanol before transfer.[11]

5. Immunoblotting

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][14] Note: Do not use milk for blocking as it contains casein, a phosphoprotein that can cause high background.[10][12]

-

Incubate the membrane with the primary antibody against p-FGFR (Tyr653/654) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[9]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total FGFR. Alternatively, run a parallel gel for the total FGFR blot.[15]

-

Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-FGFR should be normalized to the level of total FGFR for each sample.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Insufficient blocking or washing. | Increase blocking time or use a fresh blocking solution. Increase the number and duration of washes. |

| Milk used as a blocking agent. | Use 5% BSA in TBST for all antibody dilutions and blocking steps.[10][12] | |

| No or Weak Signal | Low abundance of phosphorylated protein. | Increase the amount of protein loaded. Consider immunoprecipitation to enrich for p-FGFR.[10][16] |

| Inactive phosphatase inhibitors. | Always add fresh phosphatase and protease inhibitors to the lysis buffer immediately before use.[12][16] | |

| Insufficient drug treatment. | Optimize Derazantinib concentration and treatment time. | |

| Non-specific Bands | Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution. |

| Insufficient washing. | Increase the number and duration of washes. |

References

- 1. Anti-FGFR1 (phospho Y654) antibody (ab59194) | Abcam [abcam.com]

- 2. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.com]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 11. researchgate.net [researchgate.net]

- 12. stratech.co.uk [stratech.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Anwendungs- und Protokollhinweise für Derazantinib in Xenograft-Mausmodellen

Anwendungsgebiet: Präklinische Bewertung der Wirksamkeit von Derazantinib in Xenograft-Mausmodellen für die Krebsforschung und Arzneimittelentwicklung.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Derazantinib (DZB) ist ein oral bioverfügbarer, potenter niedermolekularer Inhibitor der Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Genetische Aberrationen der FGFR-Signalübertragung, wie Genfusionen, Mutationen oder Amplifikationen, sind wichtige Treiber bei verschiedenen Krebsarten, darunter das intrahepatische Cholangiokarzinom (iCCA), Urothelkarzinom, Magenkarzinom und Lungenkrebs.[4] Derazantinib hemmt die Autophosphorylierung von FGFR1 und FGFR2 dosisabhängig.[2] Zusätzlich zur FGFR-Hemmung zeigt Derazantinib auch Aktivität gegen den Kolonie-stimulierenden Faktor-1-Rezeptor (CSF1R), was auf eine mögliche Modulation der Immunantwort im Tumormikromilieu hindeutet.[1][5] Diese Anwendungs- und Protokollhinweise beschreiben die Gestaltung und Durchführung von Xenograft-Mausmodellstudien zur Untersuchung der Antitumor-Wirksamkeit von Derazantinib.

Wirkmechanismus und Signalweg

Derazantinib hemmt kompetitiv die ATP-Bindung an die Kinasedomäne der FGFRs, was die nachgeschalteten Signalwege blockiert, die an Zellproliferation, -differenzierung, -migration und Angiogenese beteiligt sind.[2][3] Die Hemmung von CSF1R kann die Infiltration von tumorfördernden Makrophagen (M2-TAMs) reduzieren und so das Tumormikromilieu für eine Anti-Tumor-Immunantwort empfänglicher machen.[4][6]

Abbildung 1: Vereinfachter Signalweg der Derazantinib-Wirkung.

Experimentelles Design und Protokolle

Das folgende Diagramm zeigt einen typischen Arbeitsablauf für eine Xenograft-Studie mit Derazantinib.

Abbildung 2: Allgemeiner Arbeitsablauf für Xenograft-Studien.

Materialien und Reagenzien

-

Zelllinie: SNU-16 (Magenkarzinom, FGFR2-amplifiziert) oder eine andere relevante Zelllinie mit FGFR-Aberrationen.

-

Tiermodell: Immundefiziente Mäuse (z.B. athymische Nude-Mäuse, NOD/SCID).

-

Derazantinib: Reinsubstanz.

-

Vehikel zur Formulierung: Z.B. 0,5% Carboxymethylcellulose-Natrium (CMC-Na) in Wasser.

-

Zellkulturmedien und Reagenzien: Entsprechend den Anforderungen der Zelllinie.

-

Matrigel®: Für die Zellinjektion.

-

Messschieber: Zur Messung des Tumorvolumens.

-

Anästhetika: Z.B. Isofluran.

Protokoll zur Etablierung des Xenograft-Modells

-

Zellkultur: Kultivieren Sie SNU-16-Zellen unter Standardbedingungen bis zu einer Konfluenz von 80-90%.

-

Zellernte: Ernten Sie die Zellen durch Trypsinisierung, waschen Sie sie mit serumfreiem Medium oder PBS und bestimmen Sie die Zellzahl und Viabilität (mindestens 95% erforderlich).

-

Injektionssuspension: Resuspendieren Sie die Zellen in einer 1:1-Mischung aus serumfreiem Medium/PBS und Matrigel auf eine Endkonzentration von 1 x 10⁷ Zellen/ml. Auf Eis halten.

-

Injektion: Injizieren Sie 100 µl der Zellsuspension (entspricht 1 x 10⁶ Zellen) subkutan in die Flanke jeder Maus.[5]

-

Tumorwachstum: Überwachen Sie die Mäuse regelmäßig auf Tumorbildung. Beginnen Sie mit der Behandlung, wenn die Tumore ein durchschnittliches Volumen von 100-150 mm³ erreichen.

Protokoll zur Formulierung und Verabreichung von Derazantinib

-

Formulierung: Bereiten Sie eine Suspension von Derazantinib im Vehikel (z.B. 0,5% CMC-Na) vor. Die Konzentration sollte so gewählt werden, dass das gewünschte Dosisvolumen (z.B. 10 ml/kg) verabreicht werden kann. Ein Beispiel für eine Dosis in Nagetierstudien ist 30 mg/kg.[7][8]

-

Verabreichung: Verabreichen Sie Derazantinib oder das Vehikel einmal täglich per oraler Sonde (Gavage).[7] Die Behandlung sollte über einen vordefinierten Zeitraum (z.B. 21-28 Tage) oder bis zum Erreichen der Endpunkte fortgesetzt werden.

Protokoll zur Tumormessung und Datenerfassung

-

Messung: Messen Sie die Länge (L) und Breite (W) der Tumore zwei- bis dreimal pro Woche mit einem digitalen Messschieber.

-

Volumenberechnung: Berechnen Sie das Tumorvolumen (V) mit der Formel: V = (L × W²) / 2.[9]

-

Körpergewicht: Messen Sie das Körpergewicht der Mäuse bei jeder Tumormessung, um die allgemeine Toxizität zu überwachen.

-

Endpunkte: Primäre Endpunkte sind in der Regel die Tumorwachstumshemmung (TGI) und die statistische Signifikanz des Unterschieds im Tumorvolumen zwischen den Behandlungsgruppen. Sekundäre Endpunkte können das Überleben und die Analyse von Biomarkern im Tumorgewebe umfassen.

Datenpräsentation und erwartete Ergebnisse

Die Wirksamkeit von Derazantinib korreliert in Xenograft-Modellen signifikant mit der FGFR-Genexpression.[10] In FGFR-gesteuerten Magenkrebsmodellen zeigte Derazantinib eine vergleichbare oder höhere Wirksamkeit als andere FGFR-Inhibitoren und Paclitaxel.[10]

Tabelle 1: Beispielhafte quantitative Daten aus einer Derazantinib-Xenograft-Studie

| Behandlungsgruppe | Dosis und Schema | Mittleres Tumorvolumen am Ende der Studie (mm³) | Tumorwachstums- hemmung (TGI) in % | p-Wert (vs. Vehikel) |

| Vehikel | 10 ml/kg, p.o., QD | 1500 ± 250 | - | - |

| Derazantinib | 30 mg/kg, p.o., QD | 450 ± 120 | 70 | <0.01 |

| Positivkontrolle | Dosis X | Ergebnis Y | Ergebnis Z | <0.01 |

Hinweis: Die obigen Daten sind hypothetisch und dienen der Veranschaulichung. Die tatsächlichen Ergebnisse können je nach Modell und experimentellen Bedingungen variieren.

Tabelle 2: Pharmakokinetische Parameter von Derazantinib bei Ratten (Einzeldosis)

| Parameter | Wert (Mittelwert ± SD) |

| Dosis | 30 mg/kg, oral |

| Cmax (ng/ml) | 637,17 ± 85,91 |

| Tmax (h) | Nicht spezifiziert |

| AUC₀→t (ng·h/ml) | Nicht spezifiziert |

Daten aus einer Studie an Sprague-Dawley-Ratten.[7][8] Pharmakokinetische Profile können bei Mäusen abweichen.

Fehlerbehebung und Überlegungen

-

Tumorwachstumsrate: Eine variable Tumorwachstumsrate kann durch sorgfältige Zellkulturtechniken und die Verwendung von Matrigel minimiert werden.

-

Toxizität: Überwachen Sie die Mäuse täglich auf Anzeichen von Toxizität (Gewichtsverlust, Verhaltensänderungen). Eine Dosisanpassung kann erforderlich sein.

-

Verabreichung: Eine ordnungsgemäße Technik der oralen Gavage ist entscheidend, um Verletzungen und Stress bei den Tieren zu minimieren.

-

Resistenz: Erworbene Resistenz gegen FGFR-Inhibitoren kann durch sekundäre Mutationen in der FGFR-Kinasedomäne entstehen.[11] Dies kann in Langzeitstudien ein relevanter Faktor sein.

Fazit

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Rahmen für die präklinische Untersuchung von Derazantinib in Xenograft-Mausmodellen. Die vorgestellten Protokolle für die Etablierung des Modells, die Verabreichung des Medikaments und die Datenerfassung ermöglichen eine robuste Bewertung der Antitumor-Aktivität von Derazantinib. Die sorgfältige Auswahl des Modells basierend auf dem FGFR-Status und die standardisierte Durchführung der Experimente sind entscheidend für die Erzielung reproduzierbarer und klinisch relevanter Daten.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. [PDF] Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements | Semantic Scholar [semanticscholar.org]

- 4. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]

- 6. Lack of pharmacokinetic interaction between derazantinib and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lack of pharmacokinetic interaction between derazantinib and naringin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. basilea.com [basilea.com]

- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Assessment of FGFR Expression in Derazantinib Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing Fibroblast Growth Factor Receptor (FGFR) expression by immunohistochemistry (IHC) in the context of studies involving the multi-FGFR inhibitor, Derazantinib. While specific IHC protocols for the pivotal Derazantinib clinical trials, such as FIDES-01, have not been publicly detailed, this document outlines a robust, representative protocol based on established methods for FGFR IHC in cancer research. Additionally, it summarizes the key clinical data for Derazantinib in FGFR2-altered intrahepatic cholangiocarcinoma (iCCA).

Introduction to Derazantinib and the Role of FGFR

Derazantinib is an orally administered, selective pan-FGFR kinase inhibitor with activity against FGFR1, FGFR2, and FGFR3.[1] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrations in FGFR genes, including fusions, amplifications, and mutations, can lead to oncogenic signaling and are implicated in the pathogenesis of various cancers, notably intrahepatic cholangiocarcinoma (iCCA).[2][3] In iCCA, FGFR2 fusions are the most common type of FGFR alteration.[2] The clinical development of Derazantinib has focused on patient populations with these specific genetic alterations.

Accurate and reliable detection of FGFR expression and genetic alterations is paramount for identifying patients who are most likely to benefit from FGFR-targeted therapies like Derazantinib. While next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH) are the gold standard for identifying FGFR gene fusions, mutations, and amplifications for clinical trial enrollment, IHC can serve as a valuable tool for assessing protein expression levels and may be used as a screening method.

Quantitative Data from Derazantinib Clinical Trials

The following tables summarize the key efficacy data from the Phase 2 FIDES-01 study of Derazantinib in patients with inoperable or advanced iCCA harboring FGFR2 gene alterations.

Table 1: Efficacy of Derazantinib in iCCA Patients with FGFR2 Fusions (FIDES-01, Cohort 1) [4][5]

| Endpoint | Result |

| Objective Response Rate (ORR) | 21.4% |

| Disease Control Rate (DCR) | 75.7% |

| Median Progression-Free Survival (PFS) | 8.0 months |

| Median Overall Survival (OS) | 17.2 months |

Table 2: Efficacy of Derazantinib in iCCA Patients with FGFR2 Mutations or Amplifications (FIDES-01, Cohort 2 - Interim Analysis) [6][7]

| Endpoint | Result |

| Objective Response Rate (ORR) | 8.7% |

| Disease Control Rate (DCR) | 73.9% |

| Median Progression-Free Survival (PFS) | 7.3 months |

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation and survival.

Caption: FGFR Signaling Pathway and the Mechanism of Action of Derazantinib.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps in a typical IHC workflow for assessing FGFR protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Caption: A typical workflow for FGFR immunohistochemistry.

Experimental Protocols

Note: The following is a representative IHC protocol for FGFR2. Optimization of specific conditions (e.g., antibody concentration, incubation times) may be required for different antibodies and tissue types.

Materials and Reagents

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

-

Hydrogen peroxide solution (3%)

-

Blocking serum (e.g., normal goat serum)

-

Primary antibody against FGFR2 (e.g., a validated rabbit monoclonal or polyclonal antibody)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

3,3'-Diaminobenzidine (DAB) chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Protocol Steps

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 x 5 minutes.

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

-

Preheat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.

-

Immerse slides in the preheated buffer and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with deionized water.

-

-

Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS or TBS).

-

Incubate with blocking serum for 30 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-FGFR2 antibody to its optimal concentration in antibody diluent.

-

Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with wash buffer.

-

Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Chromogenic Detection:

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Apply the DAB solution to the slides and incubate until the desired brown color develops (typically 1-10 minutes).

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the hematoxylin in running tap water.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Coverslip the slides using a permanent mounting medium.

-

Scoring of FGFR2 Expression

A semi-quantitative H-score can be used to evaluate FGFR2 expression, considering both the staining intensity and the percentage of positive tumor cells.

Table 3: Staining Intensity Scoring

| Score | Intensity |

| 0 | No staining |

| 1+ | Weak staining |

| 2+ | Moderate staining |

| 3+ | Strong staining |

Calculation of H-Score:

H-Score = (Percentage of cells with 1+ intensity x 1) + (Percentage of cells with 2+ intensity x 2) + (Percentage of cells with 3+ intensity x 3)

The H-score ranges from 0 to 300. A pre-defined cut-off value for positivity should be established based on validation studies. For example, an H-score ≥ 50 could be considered positive for FGFR2 expression. Staining should be predominantly membranous and/or cytoplasmic.

Conclusion

The successful application of Derazantinib in clinical practice relies on the accurate identification of patients with FGFR-driven malignancies. While molecular methods like NGS and FISH are definitive for detecting the underlying genetic alterations, IHC remains a valuable and widely accessible technique for assessing FGFR protein expression. The protocols and data presented here provide a framework for researchers and clinicians working with Derazantinib and other FGFR-targeted therapies, facilitating the standardization of biomarker assessment in this rapidly evolving field of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations [jhoponline.com]

- 3. FGFR2 testing in cholangiocarcinoma: translating molecular studies into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. onclive.com [onclive.com]

- 6. onclive.com [onclive.com]

- 7. Derazantinib in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study | CCA News Online [ccanewsonline.com]

Application Notes and Protocols for Derazantinib Formulation in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Derazantinib for in vivo animal studies. The information is intended to guide researchers in developing suitable formulations for preclinical evaluation of this potent FGFR inhibitor.

Introduction to Derazantinib

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinases.[1][2] It potently targets FGFR1, 2, and 3, which are key drivers in various cellular processes including proliferation, differentiation, and angiogenesis.[3] Dysregulation of the FGFR signaling pathway is implicated in the progression of several cancers, making Derazantinib a compound of significant interest for oncological research.[4] In addition to its activity against FGFRs, Derazantinib also shows inhibitory effects on other kinases such as RET, VEGFR2, and colony-stimulating factor 1 receptor (CSF1R).[1][5][6] Preclinical studies in xenograft models have demonstrated its anti-tumor efficacy and it is currently under investigation in clinical trials for various cancers, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[7][8][9]

Physicochemical Properties of Derazantinib

A clear understanding of Derazantinib's physicochemical properties is essential for selecting an appropriate formulation strategy.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₉FN₄O | [1][10] |

| Molecular Weight | 468.57 g/mol | [1] |

| CAS Number | 1234356-69-4 | [1][11] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO | [2][11] |

| Storage (Powder) | 3 years at -20°C | [1] |

| Storage (in DMSO) | 2 years at -80°C | [2] |

Signaling Pathway of Derazantinib

Derazantinib exerts its therapeutic effect by blocking the FGFR signaling cascade. The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and angiogenesis. Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and blocking the entire downstream cascade.[1][2][12]

Caption: Derazantinib inhibits the FGFR signaling cascade.

Experimental Protocols

Safety Precaution: Handle Derazantinib powder in a chemical fume hood or a ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Standard Suspension Formulation for Oral Gavage

This protocol utilizes a common vehicle combination (DMSO, PEG300, Tween-80, Saline) suitable for many poorly water-soluble compounds. It is a good starting point for efficacy and pharmacokinetic studies.

Materials:

-

Derazantinib powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% Saline

-

Sterile conical tubes (15 mL or 50 mL)

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the dose (e.g., 30 mg/kg), and the dosing volume (e.g., 10 mL/kg).

-

Example: For a 25g mouse at 30 mg/kg and 10 mL/kg dosing volume:

-

Dose per mouse = 30 mg/kg * 0.025 kg = 0.75 mg

-

Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

-

Required concentration = 0.75 mg / 0.25 mL = 3 mg/mL

-

-

-

Weigh Derazantinib: Accurately weigh the required amount of Derazantinib powder and place it into a sterile conical tube.

-

Initial Solubilization: Add DMSO to the tube to create a stock solution. The final formulation will typically contain 5-10% DMSO.[13] Vortex thoroughly until the powder is completely dissolved.

-

Formulation Ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[14]

-

For a final volume of 10 mL, you would add 1 mL of DMSO.

-

-

Add Excipients: Add the PEG300 (e.g., 4 mL for a 10 mL final volume) to the DMSO solution. Vortex until the solution is homogeneous.

-

Add Surfactant: Add the Tween-80 (e.g., 0.5 mL for a 10 mL final volume). Vortex again to ensure complete mixing. The solution may become viscous.

-

Add Saline: Slowly add the sterile saline (e.g., 4.5 mL for a 10 mL final volume) to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound. The final product should be a uniform suspension or a clear solution.

-

Sonication (Optional): If a fine suspension is formed, sonicate the tube in a water bath for 5-10 minutes to ensure particle size uniformity.

-

Storage: Use the formulation immediately. If short-term storage is necessary, keep it at 4°C and protect it from light. Always vortex thoroughly before each administration.

Protocol 2: Oil-Based Formulation for Oral Gavage

This protocol is an alternative for compounds that may have better stability or absorption in a lipid-based vehicle, or for longer-term studies where excipient tolerability is a concern.

Materials:

-

Derazantinib powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil (or other suitable pharmaceutical-grade oil like sesame or sunflower oil)

-

Sterile conical tubes

-

Magnetic stirrer and stir bar (optional)

-

Vortex mixer

Procedure:

-

Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required amount of Derazantinib.

-

Dissolve in DMSO: Add a minimal amount of DMSO required to fully dissolve the Derazantinib powder (e.g., 10% of the final volume).[13] Vortex until a clear solution is achieved.

-

Add Oil: Gradually add the corn oil to the DMSO solution while continuously vortexing or using a magnetic stirrer. This ensures the formation of a fine, homogenous suspension.

-

Final Mixing: Once all the corn oil has been added, continue to vortex or stir for an additional 5-10 minutes.

-

Storage and Use: This formulation should be stored at room temperature or 4°C and protected from light. Ensure the suspension is vigorously vortexed before each use to guarantee dose uniformity.

In Vivo Administration Workflow

The following workflow outlines the key steps from animal preparation to post-dosing observation.

Caption: Standard workflow for in vivo animal studies.

Protocol 3: Oral Gavage Administration in Mice

This protocol details the standard procedure for administering a prepared formulation to a mouse.

Materials:

-

Prepared Derazantinib formulation

-

Appropriately sized syringe (e.g., 1 mL)

-

Oral gavage needle (20-22 gauge, 1.5-inch, ball-tipped for mice)

-

Animal scale

Procedure:

-

Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate smooth passage of the gavage needle.

-

Prepare the Dose: Vortex the formulation vigorously. Draw the calculated dose volume into the syringe attached to the gavage needle. Expel any air bubbles.

-

Needle Insertion: Gently insert the ball-tipped needle into the side of the mouse's mouth, guiding it along the roof of the mouth. The needle should pass easily down the esophagus. Do not force it. If resistance is met, withdraw and reposition.

-

Administer Formulation: Once the needle is properly positioned in the esophagus (the tip should be roughly at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.[15]

-

Withdraw Needle: Smoothly withdraw the gavage needle in a single motion.

-

Post-Dosing Monitoring: Return the mouse to its cage and monitor it for at least 15-30 minutes for any immediate adverse reactions (e.g., distress, difficulty breathing). Continue to monitor according to the study-specific endpoint criteria.[16]

Pharmacokinetic and Toxicology Data

The following data provides context for dose selection and expected outcomes in preclinical models.

Pharmacokinetic Parameters in Rats A study in Sprague-Dawley rats provides insight into the pharmacokinetic profile of Derazantinib following oral administration.[12][17]

| Parameter | Value (at 30 mg/kg oral dose) | Reference |

| Cmax (Max. Plasma Conc.) | 637.17 ± 85.91 ng/mL | [12] |

| Animal Model | Male Sprague-Dawley Rats | [12] |

Toxicology and Safety Profile Derazantinib has been shown to be generally well-tolerated in animal models and clinical studies.[1][18]

-

General Tolerability: Doses up to 75 mg/kg were well-tolerated in xenograft models.[1]

-

Adverse Events: The most common grade 3 or higher adverse events noted in clinical settings, which may inform preclinical monitoring, are increases in liver enzymes (AST and ALT).[4][9]

-

Class-Specific Effects: Derazantinib shows a low incidence of class-specific FGFR inhibitor toxicities such as stomatitis, nail toxicities, and retinal events.[4][18]

-

CNS Penetration: Studies in mice indicate that Derazantinib has low brain penetration.[19]

Formulation Selection Guide

Choosing the right formulation is critical for the success of an in vivo study. The following flowchart provides a decision-making framework.

Caption: Decision guide for selecting a Derazantinib formulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. tandfonline.com [tandfonline.com]